molecular formula C22H23NO2S B2691742 N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 496014-47-2

N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2691742
CAS No.: 496014-47-2
M. Wt: 365.49
InChI Key: OOKHNIKTDFDHSF-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with diphenylmethyl and propan-2-yl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(propan-2-yl)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-(propan-2-yl)benzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of N-(diphenylmethyl)-4-(propan-2-yl)benzenesulfonamide: The sulfonyl chloride intermediate is then reacted with diphenylmethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized aromatic compounds.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Substituted sulfonamides, various functionalized derivatives.

Scientific Research Applications

N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the diphenylmethyl and propan-2-yl groups can interact with hydrophobic regions of proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    N-(phenyl)-4-(propan-2-yl)benzene-1-sulfonamide: Lacks the diphenylmethyl group, resulting in different chemical and biological properties.

    N-(diphenylmethyl)-4-(methyl)benzene-1-sulfonamide: Substituted with a methyl group instead of propan-2-yl, leading to variations in reactivity and biological activity.

    N-(diphenylmethyl)-4-(tert-butyl)benzene-1-sulfonamide: Contains a tert-butyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to similar compounds.

Properties

IUPAC Name

N-benzhydryl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-17(2)18-13-15-21(16-14-18)26(24,25)23-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKHNIKTDFDHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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